8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a hydroxypropyl group, and a methoxyphenoxy group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethylsulfanyl group through a nucleophilic substitution reaction. The hydroxypropyl group is then added via an alkylation reaction, and the methoxyphenoxy group is introduced through an etherification reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a base.
Major Products
Scientific Research Applications
8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(Methylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-ethoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
476480-87-2 |
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Molecular Formula |
C19H24N4O5S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
8-ethylsulfanyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N4O5S/c1-5-29-18-20-16-15(17(25)22(3)19(26)21(16)2)23(18)10-12(24)11-28-14-8-6-13(27-4)7-9-14/h6-9,12,24H,5,10-11H2,1-4H3 |
InChI Key |
FZGQCNVETXDCHX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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